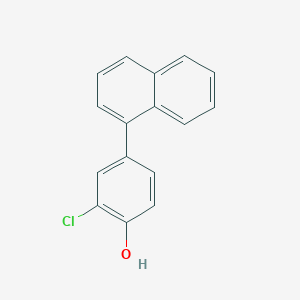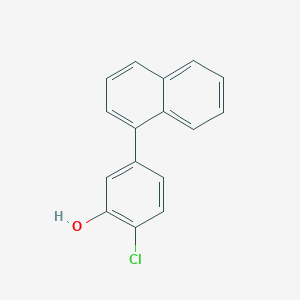
3-Chloro-5-(naphthalen-1-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(naphthalen-1-yl)phenol, 95% is an organic compound that has a wide range of applications in scientific research. It is a derivative of phenol, an aromatic compound with a hydroxyl group attached to a benzene ring. 3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been studied extensively for its biochemical and physiological effects, as well as its synthesis methods and applications.
Applications De Recherche Scientifique
3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses, as well as its potential to act as an antioxidant and anti-inflammatory agent. It has also been studied for its potential to act as a chelating agent for metal ions and for its ability to scavenge free radicals. Additionally, 3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been studied for its potential to act as a sensitizer for photodynamic therapy and for its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The exact mechanism of action of 3-Chloro-5-(naphthalen-1-yl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an antioxidant and anti-inflammatory agent by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to inhibit the growth of bacteria, fungi, and viruses by disrupting the cell wall and membrane structure. Furthermore, the compound has been shown to act as a chelating agent for metal ions, which can lead to the inhibition of certain enzymatic reactions.
Biochemical and Physiological Effects
3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that the compound has the potential to act as an antioxidant, anti-inflammatory, and chelating agent. Additionally, the compound has been shown to inhibit the growth of bacteria, fungi, and viruses. Furthermore, the compound has been studied for its potential to act as a sensitizer for photodynamic therapy and for its ability to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Chloro-5-(naphthalen-1-yl)phenol, 95% in lab experiments has several advantages and limitations. One advantage is that the compound is relatively easy to synthesize and purify. Additionally, the compound is relatively stable and has a long shelf life. However, the compound is toxic and can be irritating to the skin and eyes. Furthermore, the compound is flammable and should be handled with care.
Orientations Futures
There are several potential future directions for the use of 3-Chloro-5-(naphthalen-1-yl)phenol, 95%. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the compound could be used in combination with other compounds to create more effective treatments for bacterial, fungal, and viral infections. Furthermore, the compound could be used in combination with other compounds to create more effective treatments for cancer. Additionally, the compound could be used to develop new chelating agents for metal ions. Finally, the compound could be used in combination with other compounds to create more effective treatments for inflammation and oxidative stress.
Méthodes De Synthèse
3-Chloro-5-(naphthalen-1-yl)phenol, 95% can be synthesized by reacting naphthalene-1-ol with chlorosulfonic acid. The reaction produces a sulfonation product, which is then treated with a base such as sodium hydroxide to form the desired product. The reaction is typically carried out at temperatures ranging from 0-20°C. The reaction time is dependent on the concentration of the reactants and can range from minutes to hours. The product can be purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
3-chloro-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAGPOJLYGAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(naphthalen-1-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














